molecular formula C8H4O4S2 B11882217 Thieno[3,2-b]thiophene-3,6-dicarboxylic acid

Thieno[3,2-b]thiophene-3,6-dicarboxylic acid

Katalognummer: B11882217
Molekulargewicht: 228.2 g/mol
InChI-Schlüssel: JRXCYLIGJIZDPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thieno[3,2-b]thiophene-3,6-dicarboxylic acid is a compound with the molecular formula C8H4O4S2. It is a derivative of thieno[3,2-b]thiophene, a bicyclic compound consisting of two fused thiophene rings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Thieno[3,2-b]thiophene-3,6-dicarboxylic acid can be synthesized through various synthetic routes. One common method involves the Stille coupling reaction, where thiophene derivatives are used as linkage units. This reaction typically requires palladium catalysts and specific reaction conditions to achieve high yields . Another approach involves the reaction of thiophene with iodine, iodic acid, sulfuric acid, acetic acid, and carbon tetrachloride to form intermediate compounds, which are then further reacted to produce the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Thieno[3,2-b]thiophene-3,6-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like iodine. Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different electronic, optical, and chemical properties.

Wirkmechanismus

The mechanism of action of thieno[3,2-b]thiophene-3,6-dicarboxylic acid involves its interaction with molecular targets and pathways. The compound’s unique electronic structure allows it to participate in charge transfer processes, making it suitable for applications in organic electronics. Additionally, its ability to form stable conjugated systems enhances its performance in various optoelectronic devices .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Thieno[3,2-b]thiophene-3,6-dicarboxylic acid is unique due to its specific electronic structure, which allows for efficient charge transfer and interaction with various molecular targets. Its ability to form stable conjugated systems makes it a valuable building block for the synthesis of advanced materials with tailored properties.

Eigenschaften

Molekularformel

C8H4O4S2

Molekulargewicht

228.2 g/mol

IUPAC-Name

thieno[3,2-b]thiophene-3,6-dicarboxylic acid

InChI

InChI=1S/C8H4O4S2/c9-7(10)3-1-13-6-4(8(11)12)2-14-5(3)6/h1-2H,(H,9,10)(H,11,12)

InChI-Schlüssel

JRXCYLIGJIZDPD-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=C(S1)C(=CS2)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.